1,4-Bis(2-naphthylsulfonyl)piperazine
Description
Properties
Molecular Formula |
C24H22N2O4S2 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
1,4-bis(naphthalen-2-ylsulfonyl)piperazine |
InChI |
InChI=1S/C24H22N2O4S2/c27-31(28,23-11-9-19-5-1-3-7-21(19)17-23)25-13-15-26(16-14-25)32(29,30)24-12-10-20-6-2-4-8-22(20)18-24/h1-12,17-18H,13-16H2 |
InChI Key |
VKMRIXLRGPESPU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Sulfonyl and aryl groups (e.g., naphthyl) enhance thermal and chemical stability compared to alkyl or amine substituents. For example, 1,4-Bis(trimethylsilyl)piperazine exhibits utility in high-temperature CVD processes due to its thermal resilience .
- Synthetic Efficiency : Methacryloyl derivatives like NBMP achieve moderate yields (72%) via solvent-free condensation, highlighting greener synthetic routes . In contrast, chlorodithiolone derivatives require precise stoichiometry for selective synthesis .
Key Observations :
- Antitumor Activity: Derivatives with electron-deficient groups (e.g., dithiocarboxy or chlorodithiolone) show pronounced antitumor effects. For instance, compound 4d in inhibits HL-60 leukemia cells by 90% at 10 μM .
- Kinase Inhibition: Thiazole- and dithiolone-substituted piperazines (e.g., ) demonstrate nanomolar kinase inhibition, suggesting sulfonyl-naphthyl analogs might target similar pathways .
Physicochemical and Application Comparisons
Key Observations :
- Solubility Trends : Hydrophilic substituents (e.g., hydroxyethyl) improve aqueous solubility, critical for pharmaceutical formulations . Conversely, hydrophobic groups like trimethylsilyl or naphthyl enhance compatibility with organic matrices .
- Polymer Chemistry: Methacryloyl derivatives serve as monomers for functional polymers, whereas sulfonyl-naphthyl analogs may stabilize polymeric networks via π-π stacking .
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